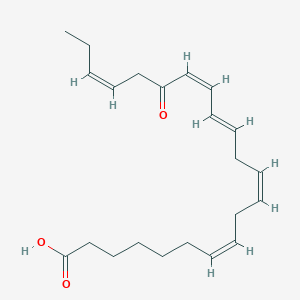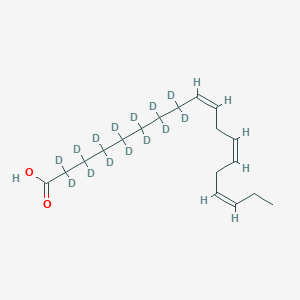
JWH 122 6-methylnaphthyl isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 122 6-methylnaphthyl isomer is a synthetic cannabinoid (CB) that displays high affinities for both CB 1 (K i = 0.69 nM) and CB 2 (K i = 1.2 nM) receptors . It has been detected in commercially available herbal products . The isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 6, rather than the 4, position .
Molecular Structure Analysis
The molecular formula of JWH 122 6-methylnaphthyl isomer is C25H25NO . The InChi Code is InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23 (21-10-5-6-12-24 (21)26)25 (27)22-11-8-9-19-16-18 (2)13-14-20 (19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of JWH 122 6-methylnaphthyl isomer is 355.5 . It is soluble in DMF and DMSO at 15 mg/ml, and in ethanol at 5 mg/ml .Applications De Recherche Scientifique
Synthetic Cannabinoid Research
JWH 122 6-methylnaphthyl isomer is a synthetic cannabinoid (CB) that displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors . It’s used in research to understand the effects of these receptors in the human body .
Forensic Chemistry & Toxicology
This compound is used in the field of forensic chemistry and toxicology . It helps in understanding the effects of synthetic cannabinoids on the human body and aids in the development of detection methods for these substances .
Mass Spectrometry
JWH 122 6-methylnaphthyl isomer is used in mass spectrometry research . It serves as an analytical reference standard, helping in the identification and quantification of synthetic cannabinoids in various samples .
Drug Abuse Research
This compound has been detected in commercially-available herbal products . Therefore, it’s used in research related to drug abuse, helping in the identification and understanding of new psychoactive substances .
Regioisomeric Differentiation
The compound is used in research for regioisomeric differentiation of alkyl-substituted synthetic cannabinoids . This helps in distinguishing between different isomers of synthetic cannabinoids, which is crucial in forensic investigations .
Chromatographic Analysis
JWH 122 6-methylnaphthyl isomer is used in chromatographic analysis . It helps in understanding the separation of different isomers in a mixture, which is important in the quality control of synthetic cannabinoids .
Mécanisme D'action
Target of Action
The primary targets of the JWH 122 6-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 122 6-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding event triggers a series of biochemical reactions within the cell, leading to changes in cellular function.
Safety and Hazards
Propriétés
IUPAC Name |
(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-19-16-18(2)13-14-20(19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBPEQODUAQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017311 |
Source


|
| Record name | JWH-122 6-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427325-68-5 |
Source


|
| Record name | JWH-122 6-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
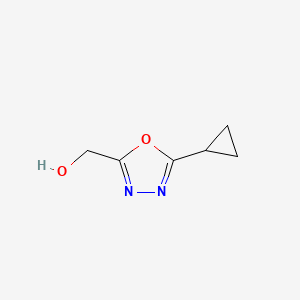

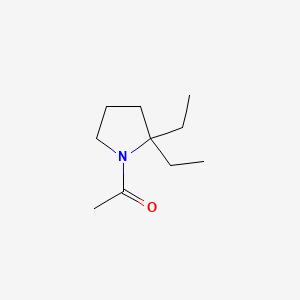
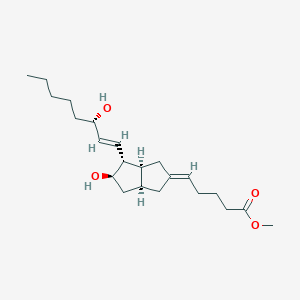

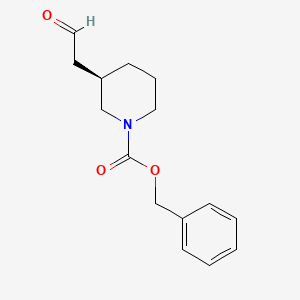


![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
